

Di-tert-butylcyclohexylphosphine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-Tert-butylcyclohexylphosphine*

Cat. No.: B1352314

[Get Quote](#)

CAS Number: 436865-11-1

Molecular Formula: C₁₄H₂₉P

Molecular Weight: 228.35 g/mol

This technical guide provides an in-depth overview of **Di-tert-butylcyclohexylphosphine**, a bulky and electron-rich phosphine ligand crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety protocols, and its significant applications in catalysis, supported by experimental data and protocols.

Physicochemical and Spectroscopic Data

Di-tert-butylcyclohexylphosphine is a colorless liquid at room temperature, characterized by its high steric bulk and strong electron-donating properties. These features are pivotal to its efficacy as a ligand in transition metal catalysis.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	436865-11-1
Molecular Formula	C ₁₄ H ₂₉ P
Molecular Weight	228.35 g/mol
Appearance	Colorless liquid
Density	0.889 g/mL at 25°C
Boiling Point	282°C
Flash Point	68°C
Refractive Index	n _{20/D} 1.506

Table 2: Spectroscopic Data

Technique	Data
^1H NMR (CDCl_3)	Data not explicitly available in search results for this specific compound.
^{13}C NMR (CDCl_3)	Data not explicitly available in search results for this specific compound.
^{31}P NMR (CDCl_3)	The chemical shift for trialkylphosphines, such as Di-tert-butylcyclohexylphosphine, typically falls in the range of -60 to -10 ppm. For the closely related Tri-tert-butylphosphine, the chemical shift is reported at 63 ppm. [1]
Infrared (IR)	Characteristic C-H stretching absorptions for alkyl groups are expected between 3000 and 2850 cm^{-1} . [2]
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be expected at $\text{m/z} = 228$. Common fragmentation patterns for bulky alkyl groups would involve the loss of tert-butyl ($\text{m/z} = 57$) or cyclohexyl ($\text{m/z} = 83$) fragments. [3] [4]

Safety and Handling

Di-tert-butylcyclohexylphosphine is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#)

GHS Hazard Statements:

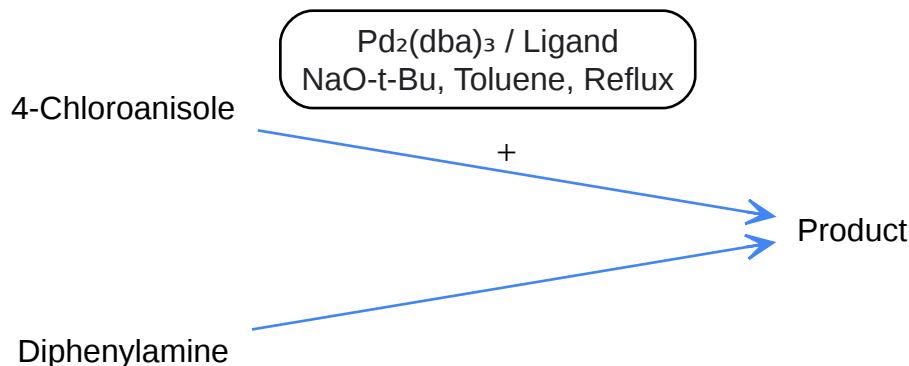
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.[\[5\]](#)

Precautionary Measures:

- Prevention: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[\[5\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[\[5\]](#) It should be stored under an inert atmosphere.

Applications in Catalysis

The primary application of **Di-tert-butylcyclohexylphosphine** is as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the formation of the active catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. It is particularly effective for coupling unactivated and sterically hindered substrates.


Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Bulky phosphine ligands like **Di-tert-butylcyclohexylphosphine** are instrumental in achieving high yields, especially with challenging substrates such as aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine

While a protocol with **Di-tert-butylcyclohexylphosphine** is not explicitly detailed in the provided search results, a representative procedure using a similar bulky phosphine ligand (Tri-tert-butylphosphonium tetrafluoroborate) is presented below. This can be adapted by researchers, with the understanding that optimization may be necessary.

Reaction Scheme:

[Click to download full resolution via product page](#)

Aryl Amine Synthesis Workflow.

Materials:

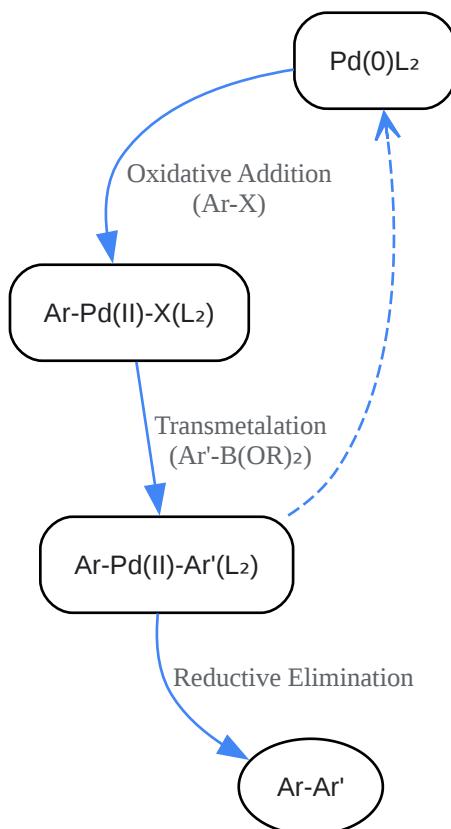
- 4-Chloroanisole
- Diphenylamine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- **Di-tert-butylcyclohexylphosphine** (as the ligand)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene

Procedure:

- To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.05 eq.) and diphenylamine (1.0 eq.).
- Add anhydrous, degassed toluene.
- To this mixture, add $\text{Pd}_2(\text{dba})_3$ (e.g., 1 mol%) and **Di-tert-butylcyclohexylphosphine** (e.g., 2 mol%).
- Finally, add sodium tert-butoxide (2.2 eq.).

- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination with Bulky Phosphine Ligands


Aryl Halide	Amine	Ligand	Yield (%)
4-Chloroanisole	Diphenylamine	tBu ₃ P·HBF ₄	65
2-Chloro-p-xylene	p-Anisidine	dppf (with Ni catalyst)	75
4-Bromoanisole	Morpholine	SIPr·HCl (with Pd catalyst)	90

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.[\[6\]](#)[\[7\]](#)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands like **Di-tert-butylcyclohexylphosphine** has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically demanding coupling partners.

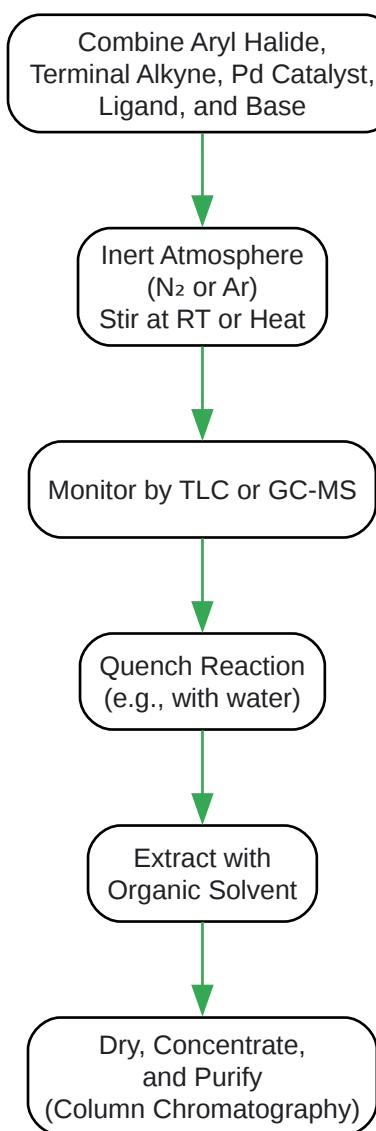
General Catalytic Cycle for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Suzuki-Miyaura Catalytic Cycle.

Table 4: Representative Yields for Suzuki-Miyaura Coupling with Bulky Phosphine Ligands

Aryl Halide	Boronic Acid	Ligand	Yield (%)
4-Chloroacetophenone	Phenylboronic acid	P(biphenyl)Ph ₂	High Conversion
Aryl Bromides/Iodides	Various	P(t-Bu) ₃	Good to Excellent
Aryl Chlorides	Various	SPhos	Very Good to Excellent


Note: These examples illustrate the effectiveness of bulky phosphine ligands in general.

Specific yields for **Di-tert-butylcyclohexylphosphine** would require experimental investigation.[8][9]

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the use of bulky phosphine ligands. These ligands can enhance catalytic activity and allow for milder reaction conditions, sometimes even in the absence of a copper co-catalyst.

General Experimental Workflow for Sonogashira Coupling:

[Click to download full resolution via product page](#)

Sonogashira Coupling Experimental Workflow.

While a specific protocol using **Di-tert-butylcyclohexylphosphine** was not found, the general procedure involves combining the aryl halide, terminal alkyne, palladium catalyst, the phosphine ligand, a copper(I) salt (optional), and a base in an appropriate solvent under an inert atmosphere.[10][11][12]

Conclusion

Di-tert-butylcyclohexylphosphine is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. Its pronounced steric bulk and electron-donating character enable the coupling of challenging substrates under often milder conditions than those required with less sophisticated ligands. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the catalytic power of **Di-tert-butylcyclohexylphosphine** in their synthetic endeavors. Further experimental investigation is encouraged to delineate the optimal conditions for specific substrate combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Di-tert-butylcyclohexylphosphine | C14H29P | CID 4643321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCI反応実例：Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Sonogashira Cross Coupling with PdCl₂(PPh₃)₂ as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Di-tert-butylcyclohexylphosphine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352314#cas-number-for-di-tert-butylcyclohexylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com